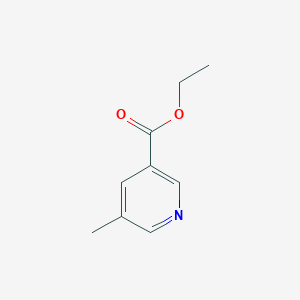

5-méthylnicotinate d'éthyle

Vue d'ensemble

Description

Ethyl 5-methylnicotinate is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ethyl 5-methylnicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-methylnicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Formulations Pharmaceutiques

Le 5-méthylnicotinate d'éthyle est utilisé dans les formulations pharmaceutiques en raison de ses propriétés de vasodilatateur. Il améliore la pénétration topique des ingrédients actifs dans les crèmes et les sprays, ce qui est particulièrement bénéfique pour le soulagement de la douleur et des douleurs dans les articulations, les tendons et les muscles . Son efficacité dans les sprays analgésiques a été démontrée par la détermination simultanée de ce composé et d'autres dérivés de l'acide salicylique en utilisant la chromatographie liquide à haute performance avec détecteur de matrice de diodes (HPLC-DAD) .

Applications Analgésiques et Rubéfiantes

En tant qu'ester de l'acide nicotinique, le this compound sert également d'analgésique et de rubéfiant. Ces propriétés le rendent utile dans de nombreuses crèmes et sprays topiques conçus pour le soulagement de la douleur musculaire et articulaire .

Synthèse d'Agents Anti-inflammatoires

Les dérivés de l'acide nicotinique, qui incluent le this compound, ont été synthétisés pour leur efficacité anti-inflammatoire et analgésique. Certaines études ont montré que certains dérivés aryliques 2-substitués de l'acide nicotinique présentent d'excellentes propriétés anti-inflammatoires .

Recherche Chimique et Synthèse

En recherche chimique, le this compound est un réactif précieux en raison de sa stabilité et de sa réactivité. Il est utilisé dans la synthèse de divers composés organiques et peut servir de précurseur pour des structures chimiques plus complexes .

Chimie Analytique

Les propriétés du composé sont exploitées en chimie analytique pour le développement de méthodes sensibles et précises de détection et de quantification des ingrédients actifs dans les produits pharmaceutiques. Sa présence peut être quantifiée en utilisant des techniques telles que la HPLC-DAD, comme mentionné précédemment .

Mécanisme D'action

Target of Action

Ethyl 5-methylnicotinate, a derivative of niacin, primarily targets peripheral vasodilation . This compound is used as an active ingredient in over-the-counter topical preparations indicated for muscle and joint pain .

Mode of Action

The mode of action of Ethyl 5-methylnicotinate involves its interaction with its primary targets, leading to peripheral vasodilation . This vasodilation enhances local blood flow at the site of application, which can help alleviate muscle and joint pain .

Biochemical Pathways

It is known that the metabolism of similar compounds, such as ethanol, involves at least three distinct enzymatic pathways . These pathways include the alcohol dehydrogenase (ADH) pathway, the microsomal ethanol oxidizing system (MEOS), and a non-oxidative pathway catalyzed by fatty acid ethyl ester (FAEE) synthase .

Pharmacokinetics

Similar compounds like methyl nicotinate are known to be absorbed following topical administration

Result of Action

The molecular and cellular effects of Ethyl 5-methylnicotinate’s action primarily involve the induction of peripheral vasodilation . This vasodilation enhances local blood flow at the site of application, which can help alleviate muscle and joint pain .

Analyse Biochimique

Biochemical Properties

It is known that similar compounds, such as Methyl nicotinate, act as peripheral vasodilators enhancing local blood flow at the site of application . This suggests that Ethyl 5-methylnicotinate may interact with enzymes, proteins, and other biomolecules involved in vasodilation and blood flow regulation.

Cellular Effects

Based on the effects of similar compounds, it can be hypothesized that Ethyl 5-methylnicotinate may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Similar compounds like Methyl nicotinate are thought to promote the release of prostaglandin D2, which is strictly locally-acting due to its short half-life . This suggests that Ethyl 5-methylnicotinate may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound is stable at room temperature

Dosage Effects in Animal Models

It is known that the effects of drugs can vary with different dosages in animal models

Metabolic Pathways

Similar compounds like ethanol are metabolized through complex catabolic pathways . This suggests that Ethyl 5-methylnicotinate may be involved in similar metabolic pathways, interacting with various enzymes or cofactors.

Transport and Distribution

Similar compounds like Methyl nicotinate are known to act as peripheral vasodilators, suggesting that Ethyl 5-methylnicotinate may be transported and distributed in a similar manner .

Subcellular Localization

It is known that RNA localization is essential for regulating spatial translation, where RNAs are trafficked to their target locations via various biological mechanisms . This suggests that Ethyl 5-methylnicotinate may have a specific subcellular localization that affects its activity or function.

Propriétés

IUPAC Name |

ethyl 5-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-3-12-9(11)8-4-7(2)5-10-6-8/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLGKEUKISVVXPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=CC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70463648 | |

| Record name | Ethyl 5-methylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20826-02-2 | |

| Record name | 3-Pyridinecarboxylic acid, 5-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20826-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-methylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

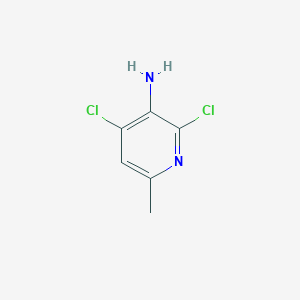

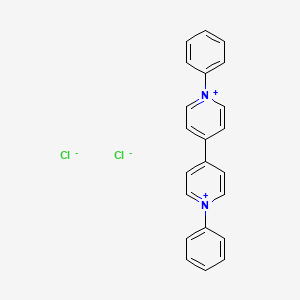

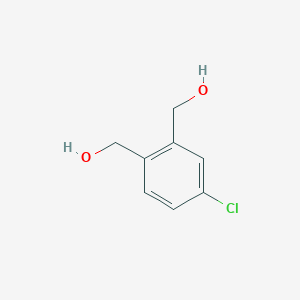

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1588806.png)